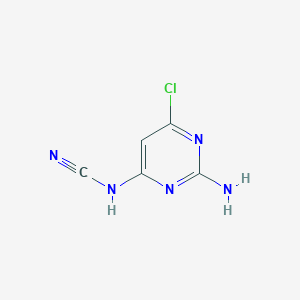
(2-Amino-6-chloropyrimidin-4-yl)cyanamide
Übersicht
Beschreibung
“(2-Amino-6-chloropyrimidin-4-yl)cyanamide” is a chemical compound with the CAS Number: 1255147-20-6 . It has a molecular weight of 169.57 and its IUPAC name is 2-amino-6-chloro-4-pyrimidinylcyanamide .
Molecular Structure Analysis
The InChI code for “(2-Amino-6-chloropyrimidin-4-yl)cyanamide” is 1S/C5H4ClN5/c6-3-1-4 (9-2-7)11-5 (8)10-3/h1H, (H3,8,9,10,11) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis
An efficient method for synthesizing N′-aryl/(alkyl)-substituted N-(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines involves treating N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]cyanamide with primary alkyl or arylamines under microwave conditions. This process yields N′-alkyl(aryl)guanidine derivatives with excellent efficiency, highlighting the utility of cyanamide derivatives in synthesizing complex molecules efficiently (Machicao et al., 2017).
Multicomponent Reactions
Cyanamide serves as a versatile building block in synthesizing 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives via a multicomponent reaction. This innovative approach showcases the compound's role in facilitating complex reactions, leading to the formation of various heterocycle skeletons depending on the reaction conditions employed (Hulme et al., 2008).
Prebiotic Chemistry and Astrochemistry
Cyanamide's relevance in prebiotic chemistry is underscored by its conversion into urea in liquid water and its isomer, carbodiimide, which can assemble amino acids into peptides. Research demonstrates that carbodiimide can be formed from cyanamide at low temperatures, offering insights into the chemical processes that may occur in interstellar environments and contribute to the formation of life-essential molecules (Duvernay et al., 2005).
Cyclization Reactions
Cyanamide derivatives participate in cyclization reactions with various substrates to produce heterocyclic compounds such as 2-amino-3,4-dihydroquinazolin-4-one and 2-aminoquinazoline derivatives. These reactions highlight the compound's role in generating pharmacologically relevant structures, demonstrating its broad applicability in medicinal chemistry and drug development (Shikhaliev et al., 2008).
Iron-Catalyzed Formation of 2-Aminopyridines
The iron-catalyzed [2 + 2 + 2] cycloaddition of diynes and cyanamides to form highly substituted 2-aminopyridines showcases an atom-efficient, high-yielding, and regioselective method. This reaction underscores the potential of cyanamide derivatives in synthesizing complex and diverse molecular architectures, further expanding their utility in organic synthesis and material science (Lane et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-amino-6-chloropyrimidin-4-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-4(9-2-7)11-5(8)10-3/h1H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTRJUROFYBQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)
![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)







![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)

![tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1524343.png)

